Regulatory-Compliant Characterization Data: Raloxifene Impurity 30 vs. Generic Impurity Standards
Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate, when procured as Raloxifene Impurity 30, is supplied with detailed characterization data explicitly compliant with regulatory guidelines, a requirement for analytical method development (AMV), Quality Controlled (QC) applications, and Abbreviated New Drug Application (ANDA) submissions for Raloxifene [1]. In contrast, generic, non-impurity-grade material lacks this certified documentation, rendering it unsuitable for regulated pharmaceutical quality control workflows.
| Evidence Dimension | Regulatory documentation compliance |
|---|---|
| Target Compound Data | Supplied with detailed characterization data compliant with regulatory guidelines |
| Comparator Or Baseline | Non-impurity-grade Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate |
| Quantified Difference | Presence of certified documentation vs. absence of certified documentation |
| Conditions | Procurement for pharmaceutical quality control, method validation, or regulatory submission |
Why This Matters
For analytical laboratories and pharmaceutical manufacturers, the absence of regulatory-compliant characterization data directly prohibits the use of a material in GMP/GLP environments, making this a binary procurement decision.
- [1] SynZeal. (n.d.). Raloxifene Impurity 30 | 89407-97-6. View Source
